

Safe Disposal and Handling of DS-1971a: A Procedural Guide

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For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal and handling of **DS-1971a**, a potent and selective NaV1.7 inhibitor. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

I. Immediate Safety and Handling Precautions

DS-1971a requires careful handling to mitigate potential health risks. The following table summarizes the key safety information derived from the Safety Data Sheet (SDS).

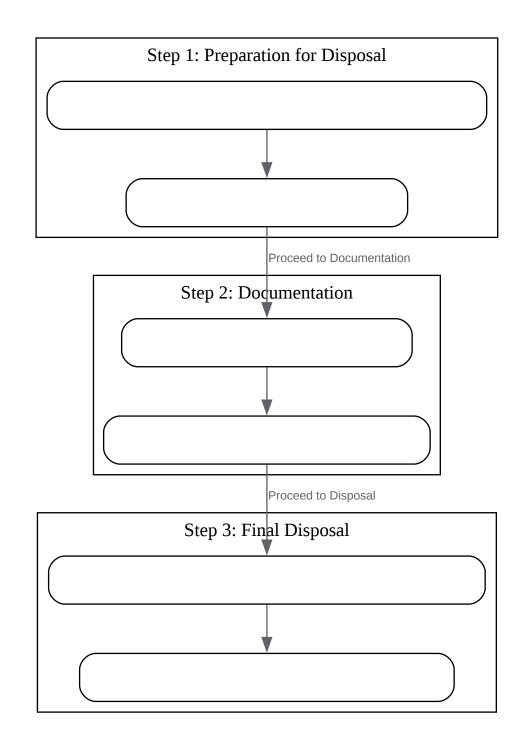


Hazard Category	Pictogram	Precautionary Statements
Acute Toxicity, Oral (Category 4)	☑alt text	P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1)	⊘ alt text	P273: Avoid release to the environment. P391: Collect spillage.
Disposal	-	P501: Dispose of contents/container to an approved waste disposal plant. [1]

II. Proper Disposal Protocol for DS-1971a

The primary disposal route for **DS-1971a** is through an approved waste disposal plant. The following step-by-step workflow outlines the mandatory procedure for its disposal.





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Caption: Workflow for the proper disposal of DS-1971a.

III. Experimental Context and Chemical Properties



DS-1971a is identified as a selective inhibitor of the NaV1.7 sodium channel, which has been a target for the development of novel analgesics.[2][3] Preclinical studies have indicated a favorable toxicological profile.[3] Understanding the metabolic pathways of **DS-1971a** is crucial for safety assessment. It is known to be a substrate for both cytochrome P450 and aldehyde oxidase, with species-specific differences in its metabolism.[4] In human studies, P450-mediated monoxidized metabolites M1 and M2 were identified as the major metabolites in plasma.[5] The formation of a human disproportionate metabolite, M1, is mediated by CYP2C8. [6][5] These factors do not alter the fundamental disposal requirements but underscore the importance of containing the compound and its metabolites to prevent environmental release.

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